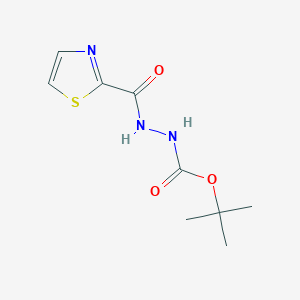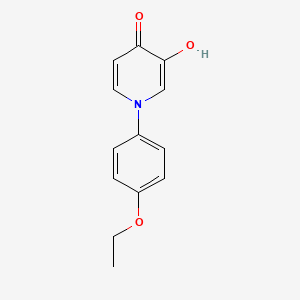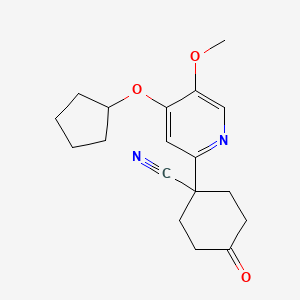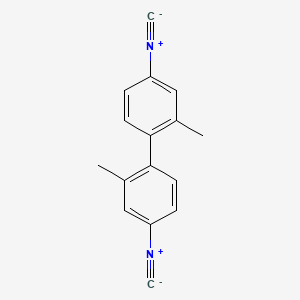
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is a compound that features a unique combination of aziridine and pyridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyridines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone typically involves the reaction of 2-methylaziridine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the aziridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions on the aziridine ring.
Major Products Formed
Oxidation: Oxaziridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylaziridin-1-yl)(pyridin-2-yl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylaziridin-1-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
(2-Methylaziridin-1-yl)(quinolin-3-yl)methanone: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and binding properties. This unique structure may offer distinct advantages in terms of selectivity and potency in various applications.
Propiedades
Número CAS |
919198-16-6 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(2-methylaziridin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-3-2-4-10-5-8/h2-5,7H,6H2,1H3 |
Clave InChI |
RIDIWKRRHKEGEO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12630260.png)
![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)

![3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12630280.png)




![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)

